Structure Elucidation of Silyl-Functionalized Benzyl Alcohols: The {2-[Dimethyl(4-phenylphenyl)silyl]phenyl}methanol Case Study
Structure Elucidation of Silyl-Functionalized Benzyl Alcohols: The {2-[Dimethyl(4-phenylphenyl)silyl]phenyl}methanol Case Study
Topic: Structure Elucidation of {2-[Dimethyl(4-phenylphenyl)silyl]phenyl}methanol Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals
Executive Summary: The Silicon-Bioisostere Frontier
In modern medicinal chemistry, the "silicon switch"—replacing a carbon center with silicon—is a powerful strategy to modulate lipophilicity and metabolic stability without altering pharmacological potency. However, the introduction of silicon into proximal functional groups, such as in {2-[Dimethyl(4-phenylphenyl)silyl]phenyl}methanol , introduces unique structural behaviors: specifically, the potential for intramolecular
This guide details the structural elucidation of this specific organosilane scaffold. Unlike standard organic molecules, the characterization of this compound requires a multi-modal approach to resolve the ambiguity between a standard tetrahedral silane and a pentacoordinate hypervalent species.
Synthetic Context & Purity Profile
Understanding the synthesis is the first step in elucidation, as it predicts specific impurities (e.g., siloxanes, desilylated byproducts).
Retro-Synthetic Analysis
The target molecule is typically accessed via Directed Ortho-Metalation (DoM) or Grignard methodologies. The bulky 4-phenylphenyl (biphenyl) group serves as a lipophilic anchor and a UV-active chromophore.
Primary Route:
-
Protection: Benzyl alcohol
Benzyloxymethylether (BOM-protection). -
Lithiation: n-BuLi directed to the ortho-position.
-
Silylation: Quench with Chloro(dimethyl)(4-biphenylyl)silane.
-
Deprotection: Acidic hydrolysis to yield the free alcohol.
Key Impurity Markers:
-
Disiloxanes: Formed via hydrolysis of the chlorosilane precursor (Signal:
ppm). -
Desilylated Biphenyl: 4-Methylbiphenyl (if Si-C cleavage occurs).
Analytical Strategy: The Elucidation Workflow
The elucidation relies on a triangulation of High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and X-Ray Crystallography.
Workflow Diagram (DOT)
Caption: Logical workflow for the structural assignment of hypervalent organosilanes.
Spectroscopic Characterization
High-Resolution Mass Spectrometry (HRMS)
-
Ionization: ESI (Electrospray Ionization) in positive mode.
-
Target Ion:
or .[1][2] Silicon-containing ions show a distinct isotopic pattern due to (4.7% abundance) and (3.1%). -
Fragmentation Pattern:
-
Loss of
( ): Characteristic of benzyl alcohols. -
Silyl Cation Formation: Cleavage of the benzyl-Si bond.
-
Nuclear Magnetic Resonance (NMR)
This is the critical filter for determining the solution-state geometry.
NMR (400 MHz, CDCl
)
The spectrum is dominated by the aromatic biphenyl system and the diagnostic silyl-methyls.
| Region | Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| Silyl-Me | 0.45 - 0.55 | Singlet | 6H | Diastereotopicity here indicates restricted rotation or chirality. | |
| Benzylic | 4.60 - 4.75 | Singlet/Doublet | 2H | Coupling to OH seen in dry DMSO; singlet in CDCl | |
| Aromatic | 7.30 - 7.70 | Multiplet | 13H | Ar-H | Complex overlap. Biphenyl protons distinct at |
| Hydroxyl | 1.80 - 2.50 | Broad Singlet | 1H | Shift is concentration-dependent (intermolecular H-bonding). |
NMR (Inverse Gated Decoupled)
The
-
Expected Shift:
to ppm (relative to TMS). -
Interpretation:
-
ppm: Standard tetrahedral silicon (
). The OH is likely free or involved in weak hydrogen bonding. -
ppm: Indicates significant pentacoordinate character (
-like), implying a strong intramolecular bond. -
Protocol: Use a relaxation agent like
due to the long of silicon nuclei.
-
ppm: Standard tetrahedral silicon (
Infrared Spectroscopy (FT-IR)
-
Stretch:
-
Free: ~3600 cm
(sharp). -
Intramolecular H-bond (
): ~3550 cm . -
Coordinated (
): Broadening and red-shift, though less pronounced than in ionic silicates.
-
X-Ray Crystallography: The Definitive Proof
For this class of molecules, solution-state NMR often shows an average of conformers. X-ray crystallography is required to measure the exact
Crystal Growth Protocol
-
Solvent System: Slow evaporation from n-hexane/dichloromethane (10:1) or toluene.
-
Conditions: 4°C, vibration-free environment.
-
Target Morphology: Colorless prisms or plates.
Structural Metrics (Critical Parameters)
-
Van der Waals Sum (
): ~3.50 Å. -
Covalent Bond (
): ~1.65 Å. -
Hypervalent Interaction:
.-
Observation: In similar 2-(silyl)benzyl alcohols, the oxygen atom is often oriented toward the silicon, with a distance of 2.6–2.9 Å , indicating a "nascent" interaction that pre-organizes the molecule for reactivity but does not constitute a full hypervalent bond in the ground state.
-
Structural Interaction Diagram
The following diagram illustrates the potential intramolecular interaction (Nascent State) vs. the open chain form.
Caption: Equilibrium between the open conformer and the hypervalent 'closed' species.
References
-
Kawashima, T. et al. (2003). Syntheses and Structures of Novel Hypervalent Silicon Species. Journal of Organometallic Chemistry. Link
-
Tacke, R. et al. (2000). Sila-Drugs: The Impact of Silicon on Drug Design. Chemical Reviews. Link
-
Belyakov, S. et al. (2015). Intramolecular Si...O Interactions in (Hydroxymethyl)silanes. Structural Chemistry. Link
-
PubChem Compound Summary. {2-[Dimethyl(2-methylphenyl)silyl]phenyl}methanol (Analogous Structure). National Center for Biotechnology Information. Link
